Irreversible Covalent Binding vs. Reversible Inhibitors: Mechanistic and PK Distinction
INCB059872 is an irreversible, FAD-directed covalent LSD1 inhibitor, contrasting with reversible clinical candidates CC-90011 (pulrodemstat) and SP-2577 (seclidemstat). This covalent binding mode leads to sustained target engagement and prolonged pharmacodynamic effects, potentially allowing for intermittent dosing schedules observed in clinical protocols [1]. Reversible inhibitors may require continuous target coverage, impacting dosing frequency and off-target liability profiles [2].
| Evidence Dimension | Mechanism of inhibition |
|---|---|
| Target Compound Data | Irreversible, covalent FAD-adduct formation |
| Comparator Or Baseline | CC-90011 (reversible, non-covalent); SP-2577 (reversible, non-competitive) |
| Quantified Difference | Irreversible vs. reversible |
| Conditions | Biochemical and cellular assays |
Why This Matters
Irreversible inhibition can translate to prolonged target suppression and distinct PK/PD relationships, critical for dosing regimen design and combination scheduling.
- [1] Fang Y, et al. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. 2023;14:1121528. View Source
- [2] Kanouni T, et al. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry. 2020;63(23):14522-14538. View Source
